The presence of the thiazole ring suggests potential applications in medicinal chemistry. Thiazole is a common heterocyclic ring found in many bioactive molecules . Further research would be needed to determine if 1-(5-Bromothiazol-2-yl)ethanone itself possesses any medicinal properties or can serve as a building block for drug discovery.
Several chemical suppliers offer 1-(5-Bromothiazol-2-yl)ethanone for purchase, indicating its potential use in scientific research .
1-(5-Bromothiazol-2-yl)ethanone is a heterocyclic compound characterized by the presence of a thiazole ring and an ethanone group. Its molecular formula is CHBrNOS, with a molecular weight of 206.06 g/mol. The compound features a five-membered thiazole ring, which includes nitrogen and sulfur atoms, contributing to its chemical reactivity and biological activity. The InChI code for this compound is 1S/CHBrNOS/c1-3(8)4-2-7-5(6)9-4/h2H,1H .
Research indicates that 1-(5-Bromothiazol-2-yl)ethanone serves as a precursor for synthesizing bioactive molecules. Studies have demonstrated its potential immunosuppressive and immunostimulatory effects on macrophages and T-lymphocytes. Additionally, derivatives of this compound have shown significant cytotoxicity against various cancer cell lines, indicating its potential as a multipotent therapeutic agent .
The synthesis of 1-(5-Bromothiazol-2-yl)ethanone can be achieved through several methods, typically involving the bromination of thiazole derivatives followed by acetylation. One common approach includes:
This compound also acts as an intermediate in various synthetic pathways aimed at developing new pharmaceuticals .
1-(5-Bromothiazol-2-yl)ethanone has several applications in organic synthesis and medicinal chemistry:
Interaction studies involving 1-(5-Bromothiazol-2-yl)ethanone primarily focus on its biological effects. Research has highlighted its interactions with cellular pathways, particularly those involving immune responses and cancer cell proliferation. Specific studies have shown that derivatives can inhibit nitric oxide production in lipopolysaccharide-stimulated macrophages, indicating a modulation of inflammatory responses .
Several compounds share structural similarities with 1-(5-Bromothiazol-2-yl)ethanone, including:
Compound Name | CAS Number | Similarity Index |
---|---|---|
1-(2-Bromothiazol-5-yl)ethanone | 1161776-13-1 | 0.85 |
1-(2-Bromo-4-methylthiazol-5-yl)ethanone | 1093106-54-7 | 0.82 |
2-Bromo-thiazole-5-carboxamide | 848499-31-0 | 0.76 |
2-Bromothiazole-5-carboxylic acid | 54045-76-0 | 0.72 |
1-(2-Aminothiazol-5-yl)ethanone | 53159-71-0 | 0.70 |
These compounds exhibit varying biological activities and chemical properties but share the thiazole core structure, which is significant for their reactivity and potential applications .
Irritant